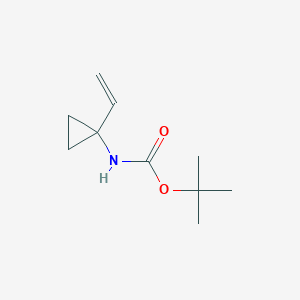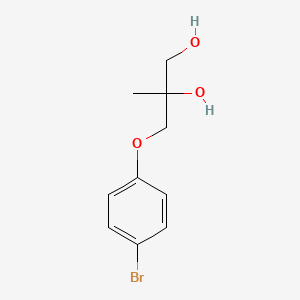
1,1,2-Pentanetricarboxylic acid, 4-methyl-, 2-(1,1-dimethylethyl) 1,1-bis(phenylmethyl) ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its multiple carboxylic acid groups and bulky ester groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester typically involves multi-step organic reactions. One common approach is to start with a suitable precursor, such as a substituted pentane derivative, and introduce the carboxylic acid groups through controlled oxidation reactions. The esterification process involves the reaction of the carboxylic acid groups with benzyl alcohol and tert-butyl alcohol under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid groups can also participate in acid-base reactions, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl ester: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-methyl ester: Has a smaller ester group, which may influence its solubility and interaction with other molecules.
Uniqueness
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is unique due to its combination of bulky ester groups and multiple carboxylic acid groups. This combination provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C27H34O6 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
1-O,1-O-dibenzyl 2-O-tert-butyl (2R)-4-methylpentane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C27H34O6/c1-19(2)16-22(24(28)33-27(3,4)5)23(25(29)31-17-20-12-8-6-9-13-20)26(30)32-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3/t22-/m1/s1 |
Clave InChI |
JIGCQFIWSVEFNN-JOCHJYFZSA-N |
SMILES isomérico |
CC(C)C[C@H](C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















